molecular formula C17H18O4 B3152439 5,6-Dimethoxybiphenyl-2-acetic acid methyl ester CAS No. 736143-49-0

5,6-Dimethoxybiphenyl-2-acetic acid methyl ester

Cat. No.: B3152439
CAS No.: 736143-49-0
M. Wt: 286.32 g/mol
InChI Key: NDOLQYFYZGRJSW-UHFFFAOYSA-N
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Description

5,6-Dimethoxybiphenyl-2-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with an acetic acid methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxybiphenyl-2-acetic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.

    Acetic Acid Esterification: The acetic acid functional group is introduced through esterification reactions. This can be done by reacting the biphenyl derivative with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxybiphenyl-2-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used in organic solvents such as ether or tetrahydrofuran (THF).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

5,6-Dimethoxybiphenyl-2-acetic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry and pharmacology.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxybiphenyl-2-acetic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The methoxy groups and ester functional group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybiphenyl-2-acetic acid methyl ester: Similar structure with methoxy groups at different positions.

    5,6-Dimethoxybiphenyl-2-carboxylic acid: Similar biphenyl structure with a carboxylic acid functional group instead of an ester.

Uniqueness

5,6-Dimethoxybiphenyl-2-acetic acid methyl ester is unique due to the specific positioning of the methoxy groups and the presence of the acetic acid methyl ester functional group

Properties

IUPAC Name

methyl 2-(3,4-dimethoxy-2-phenylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-10-9-13(11-15(18)20-2)16(17(14)21-3)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOLQYFYZGRJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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